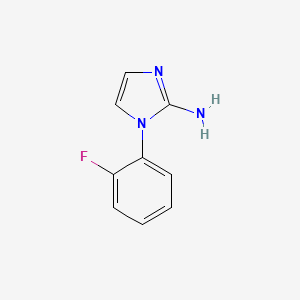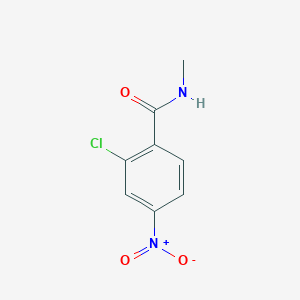
1-(2-Fluorophenyl)-1H-imidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluorophenyl)-1H-imidazol-2-amine is a compound that falls within the class of imidazole derivatives. Imidazoles are heterocyclic compounds that are characterized by a five-membered ring containing two nitrogen atoms. The presence of the fluorophenyl group suggests that this compound may exhibit unique physical and chemical properties, which could be useful in various applications, including the development of fluorescent probes and potential antidepressant agents .
Synthesis Analysis
The synthesis of related imidazole derivatives has been explored through various methods. A palladium-catalyzed amination has been used to create a library of 1,2-disubstituted (hetero)aryl fused imidazoles, which could potentially be applied to the synthesis of this compound . Additionally, gold(I)-catalyzed intramolecular hydroamination has been employed to synthesize 2-fluoroalkyl imidazole derivatives, which may provide insights into the synthesis of fluorinated imidazole compounds .
Molecular Structure Analysis
The molecular structure of imidazole derivatives is crucial for their biological activity and interaction with other molecules. The regiospecific synthesis methods developed for imidazole derivatives allow for precise control over the substitution pattern on the imidazole ring, which is essential for tuning the properties of these compounds . The molecular modeling of fluorinated arylpiperazinylalkyl derivatives of imidazoles has shown the importance of the fluorinated phenyl group in providing lead compounds for antidepressant and anxiolytic applications .
Chemical Reactions Analysis
Imidazole derivatives can undergo various chemical reactions, including cyclization and amination, to form complex structures with potential biological activity. The synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, for example, involves multiple steps such as nitration, chlorination, N-alkylation, reduction, and condensation, which could be relevant for the synthesis of this compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by the substituents on the imidazole
Scientific Research Applications
Material Science Applications
A novel fluorophore, incorporating an electron-withdrawing phenanthro[9,10-d]imidazole chromophore and an electron-donating triphenylamine group, was designed for use in organic light-emitting diodes (OLEDs). This material demonstrated excellent thermal stability, high triplet energy, and impressive performance in non-doped OLEDs, achieving significant external quantum efficiency and power efficiency, particularly in green and orange-red phosphorescent OLEDs with low efficiency roll-off at high brightness (Liu et al., 2016).
Fluorescent Probe Development
Research into regiospecific synthesis of 1,2-disubstituted (hetero)aryl fused imidazoles has led to the discovery of fluorescent scaffolds with tunable fluorescence emission. These compounds have been applied as fluorescent probes for live cell imaging, demonstrating the versatility of imidazole derivatives in bioimaging applications (Zhao et al., 2011).
Nanotechnology and Binding Interaction Studies
Studies on the interaction of imidazole derivatives with ZnO nanomaterials revealed that these compounds have strong adsorption on the surface of ZnO nanocrystals. This interaction is likely due to the chemical affinity of the azomethine nitrogen atom of imidazole, influencing the electronic properties of the nanocrystals. Such findings are crucial for the development of nanostructured materials in biomedical applications (Jayabharathi et al., 2015).
Safety and Hazards
The safety data sheet for a similar compound, 1-(2-Fluorophenyl)piperazine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to interact with various enzymes and receptors
Mode of Action
It’s known that similar compounds can inhibit certain enzymes and modulate receptor activity . The compound’s interaction with its targets could lead to changes in cellular processes, but more research is needed to elucidate these mechanisms.
Biochemical Pathways
Related compounds have been found to influence various biochemical pathways . The downstream effects of these interactions could include changes in cellular metabolism, signaling, and other processes.
Pharmacokinetics
Similar compounds have been found to be metabolized by cytochrome p450 enzymes and have varying degrees of bioavailability . The impact of these properties on the bioavailability of 1-(2-Fluorophenyl)-1H-imidazol-2-amine would need to be investigated further.
Result of Action
Related compounds have been found to have various effects, such as modulating enzyme activity and receptor signaling
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, light, and humidity can affect the stability and activity of many compounds Additionally, the physiological environment within the body, including pH and the presence of other molecules, can also influence the compound’s action
properties
IUPAC Name |
1-(2-fluorophenyl)imidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3/c10-7-3-1-2-4-8(7)13-6-5-12-9(13)11/h1-6H,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXWXGNJMKRWBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CN=C2N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(Piperidin-3-yl)piperidin-4-yl]methanol](/img/structure/B2531689.png)
![N-(2,4-difluorophenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2531692.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2531694.png)
![2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2531695.png)
![1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B2531696.png)
![2-Chloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2531698.png)


![1-Methyl-4-[[2-[[3-(2,2,2-trifluoroethoxy)phenoxy]methyl]aziridin-1-yl]methyl]pyrazole](/img/structure/B2531703.png)
![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2531704.png)



